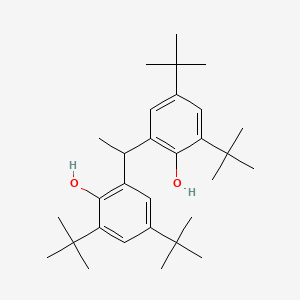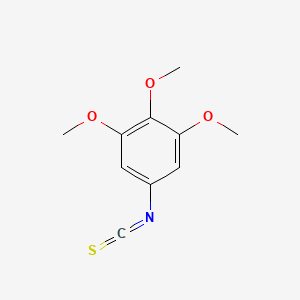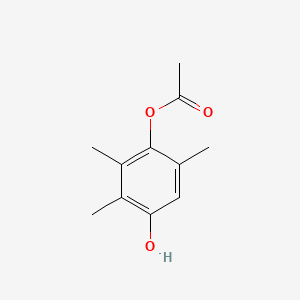
4-Fluoro-3-methylaniline
Vue d'ensemble
Description
4-Fluoro-3-methylaniline, also known as 5-amino-2-fluorotoluene, is an organic compound with the molecular formula C7H8FN. It is a derivative of aniline, where the hydrogen atom at the para position is replaced by a fluorine atom and the hydrogen atom at the meta position is replaced by a methyl group.
Mécanisme D'action
Target of Action
4-Fluoro-3-methylaniline, also known as 5-Amino-2-fluorotoluene , is a type of aniline compound. Anilines are a class of organic compounds that contain a phenyl group attached to an amino group . The primary targets of anilines are often enzymes or receptors in biochemical pathways where they can act as inhibitors or activators . .
Mode of Action
Anilines typically interact with their targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . The presence of the fluorine atom might influence the compound’s electronic properties, potentially affecting its interaction with targets .
Biochemical Pathways
Anilines are often involved in reactions such as nucleophilic substitution and nitroarene reduction . This compound may be used to synthesize other compounds, such as 4-methoxy-3′-methyl-4′-fluorobiphenyl and diimine Schiff bases .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is considered to be bbb permeant . Its lipophilicity, measured as Log Po/w, ranges from 1.68 to 2.24 , which may influence its distribution and bioavailability.
Result of Action
As a type of aniline, it may participate in various chemical reactions and contribute to the synthesis of other compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . It is also recommended to avoid dust formation and to use the compound only under a chemical fume hood .
Analyse Biochimique
Biochemical Properties
4-Fluoro-3-methylaniline plays a significant role in biochemical reactions, particularly in the synthesis of other complex organic compounds. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The nature of these interactions often involves the hydroxylation of the aromatic ring, leading to the formation of more polar metabolites that can be excreted from the body .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses. The compound can induce changes in gene expression related to detoxification processes and cellular metabolism. Additionally, this compound can affect mitochondrial function, leading to alterations in cellular energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their function. For instance, it may inhibit certain cytochrome P450 enzymes, leading to altered drug metabolism. Additionally, this compound can cause changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to light or high temperatures. Long-term exposure to this compound in in vitro studies has shown that it can lead to cumulative cellular damage, particularly in liver cells, due to its metabolic byproducts .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant toxicity. Studies have shown that high doses of this compound can lead to liver and kidney damage in rodents, indicating a threshold effect for toxicity. Additionally, prolonged exposure to high doses can result in adverse effects on the nervous system .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its detoxification and excretion. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can then undergo further conjugation reactions, such as glucuronidation or sulfation, to increase their solubility and facilitate excretion .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins, such as organic anion transporters, which facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it undergoes extensive metabolism .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in its metabolism. Additionally, this compound can be found in the mitochondria, where it may affect mitochondrial function and energy production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Fluoro-3-methylaniline can be synthesized through several methods. One common approach involves the nitration of 4-fluoro-3-methylbenzene followed by reduction of the nitro group to an amine. Another method includes the direct nucleophilic substitution of 4-fluoro-3-methylchlorobenzene with ammonia or an amine .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of 4-fluoro-3-nitrotoluene. This process is typically carried out under high pressure and temperature conditions using a palladium or platinum catalyst .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoro-3-methylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form 4-fluoro-3-methylcyclohexylamine.
Substitution: It participates in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: 4-Fluoro-3-methylquinone.
Reduction: 4-Fluoro-3-methylcyclohexylamine.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
4-Fluoro-3-methylaniline has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
- 4-Fluoroaniline
- 3-Fluoro-4-methylaniline
- 4-Fluoro-2-methylaniline
- 2-Fluoro-6-methylaniline
Comparison: 4-Fluoro-3-methylaniline is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This structural arrangement imparts distinct chemical and physical properties, such as increased reactivity in electrophilic aromatic substitution reactions and enhanced biological activity compared to its analogs .
Propriétés
IUPAC Name |
4-fluoro-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c1-5-4-6(9)2-3-7(5)8/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMDPDNETOLVBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196425 | |
| Record name | 4-Fluoro-m-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452-69-7 | |
| Record name | 4-Fluoro-3-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-m-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 452-69-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88319 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Fluoro-m-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-m-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Fluoro-m-toluidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHJ88XWX75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the inclusion of 4-Fluoro-3-methylaniline in the iron(II) complex contribute to its solvatochromic properties?
A: this compound is a key component in forming the diimine Schiff base ligand (LL) within the complex [Fe(CN)2(LL)2] []. This ligand, derived from 2-acetylpyridine and this compound, plays a crucial role in the complex's solvatochromic behavior. While the paper doesn't delve into the specific electronic effects of the fluorine substitution, it highlights that this complex, like other dicyanobisdiimineiron(II) complexes, exhibits strong solvatochromism. This means the wavelength of its lowest-energy charge-transfer (MLCT) absorption changes depending on the solvent. The research focuses on how this specific complex, with the this compound-derived ligand, acts as a probe for studying solvation effects in various media, including water, organic solvents, mixtures, and microemulsions [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]-](/img/structure/B1294882.png)






![3-Methylbenzo[1,2,4]triazine](/img/structure/B1294894.png)



